3-methyl-1-propyl-1H-pyrazol-4-amine
Description
Historical Evolution of Pyrazole Chemistry Research
The study of pyrazole derivatives began in 1883 when Ludwig Knorr first synthesized pyrazole via the reaction of acetylene with diazomethane. This discovery laid the groundwork for heterocyclic chemistry, as pyrazole’s unique structure—a five-membered aromatic ring with two adjacent nitrogen atoms—enabled diverse functionalization. Early 20th-century research focused on synthesizing substituted pyrazoles using Knorr’s method, which involved cyclocondensation of 1,3-diketones with hydrazines. For example, acetylacetone and hydrazine yielded 3,5-dimethylpyrazole, a foundational compound for later pharmacological studies.
The isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 marked a turning point, demonstrating pyrazole’s biological relevance. By the late 20th century, pyrazole derivatives became critical in drug development, exemplified by celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid). Advances in synthetic methodologies, such as the use of nano-ZnO catalysts for green synthesis, further expanded the accessibility of pyrazole scaffolds.
Positioning of N-Substituted Pyrazol-4-Amines in Heterocyclic Research
N-Substituted pyrazol-4-amines occupy a pivotal niche in heterocyclic chemistry due to their structural versatility and bioactivity. The 4-amino group serves as a reactive site for functionalization, enabling the creation of compounds with tailored pharmacological properties. For instance:
- Antimicrobial Activity : Pyrazol-4-amines with sulfonamide groups inhibit dihydrofolate reductase (DHFR), a key enzyme in microbial folate synthesis.
- Kinase Inhibition : Substitutions at the 1-position (e.g., propyl groups) enhance binding to cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.
- Agricultural Applications : Derivatives like tebufenpyrad act as potent acaricides by disrupting mitochondrial complex I.
The table below summarizes key biological activities of N-substituted pyrazol-4-amines:
Emergence of 3-Methyl-1-Propyl-1H-Pyrazol-4-Amine in Scientific Literature
This compound (CAS: 1006457-04-0) emerged in the early 21st century as a versatile intermediate in medicinal chemistry. Its synthesis typically follows Knorr-type reactions, utilizing 1,3-diketones and hydrazines under acidic conditions. For example, condensation of acetylacetone with propylhydrazine yields the compound with >95% purity after recrystallization.
Physicochemical Properties :
- Molecular Formula: C₇H₁₃N₃
- Molecular Weight: 139.20 g/mol
- logP: 1.18 (predicted)
- Solubility: >10 mg/mL in DMSO
Recent studies highlight its role as a precursor in synthesizing kinase inhibitors. For instance, hybridizing its core with pyrimidine moieties produced compounds with nanomolar CDK2 inhibitory activity (e.g., IC₅₀ = 0.005 µM). Additionally, its hydrochloride salt (CAS: 1197228-06-0) is used in combinatorial libraries for high-throughput screening.
Current Research Landscape and Academic Significance
The compound’s academic significance lies in its dual role as a pharmacological scaffold and a synthetic building block. Key research trends include:
- Drug Discovery :
- Synthetic Innovations :
Table 2: Recent Applications of this compound
Future research directions include exploring its utility in photodynamic therapy and covalent inhibitor design, leveraging its amine group for selective targeting.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-propylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJYIHVZMQPOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that 3-methyl-1-propyl-1H-pyrazol-4-amine may serve as a promising candidate in cancer therapy. Similar compounds have demonstrated the ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. This suggests that this compound could exhibit similar anticancer activity through enzyme inhibition and receptor modulation .
2. Anti-inflammatory and Antioxidant Effects
The compound has also shown potential anti-inflammatory and antioxidant properties. Studies have indicated that aminopyrazole derivatives can influence inflammatory pathways and reduce oxidative stress, making them suitable for treating conditions associated with chronic inflammation .
3. Enzyme Inhibition
It has been observed that this compound can modulate various enzyme activities by binding to their active sites. This interaction may inhibit substrate access, positioning the compound as a therapeutic agent for diseases where enzyme modulation is beneficial, such as metabolic disorders and certain cancers .
Agricultural Chemistry
In agricultural applications, this compound may function as an intermediate in the synthesis of agrochemicals. Its structure allows for modifications that enhance the efficacy of pesticides or herbicides, contributing to improved crop protection strategies.
Synthesis and Purification
The synthesis of this compound typically involves cyclocondensation reactions between hydrazine and suitable carbonyl compounds. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield, while purification techniques like recrystallization and chromatography ensure high purity levels necessary for biological studies.
Case Studies
Several studies have explored the biological activities of aminopyrazole derivatives, including:
Study on Anti-infective Properties
A study highlighted the efficacy of aminopyrazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating sub-micromolar activity in the presence of bioavailable copper. This positions similar compounds as potential candidates for treating resistant bacterial infections .
Neuroprotective Effects
Research has also shown that certain pyrazole derivatives can reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases. These findings suggest that this compound might be explored further for its neuroprotective properties .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
A comparative analysis of structurally related pyrazole derivatives highlights variations in substituents and their impact on physicochemical and synthetic properties:
Physicochemical Properties
- Solubility and Stability : The hydrochloride salt of 1-isopropyl-3-methyl-1H-pyrazol-4-amine exhibits improved aqueous solubility compared to the free base .
- Thermal Properties : N-Cyclopropyl derivatives (e.g., CAS 1006457-04-0 analogues) show melting points in the range of 104–107°C , indicating moderate thermal stability .
- Spectroscopic Data :
Q & A
Q. Example Spectral Data :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.0 (t, CH₃), δ 3.4 (q, N-CH₂), δ 7.5 (s, pyrazole-H) | |
| HRMS | m/z 154.12 [M+H]⁺ (calc. 154.10) |
Advanced Research Questions
How can contradictory NMR data be resolved for structural elucidation?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers in the propyl chain) .
- COSY/HSQC : Assign coupling patterns and verify carbon-proton correlations .
- X-ray Crystallography : Use SHELX or ORTEP-3 to resolve ambiguities (e.g., bond angles, amine positioning) .
Case Study :
In a related compound, conflicting δ 7.4–8.6 ppm signals were resolved via X-ray, confirming steric hindrance from the propyl group .
What strategies optimize crystallization for X-ray studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
